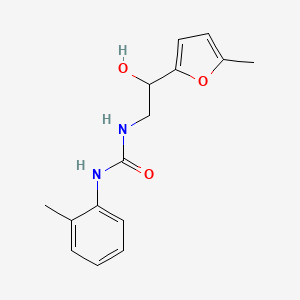![molecular formula C16H12ClNO3 B2914539 2-[2-(2-chlorophenoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 727368-76-5](/img/structure/B2914539.png)
2-[2-(2-chlorophenoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
Descripción general
Descripción
2-[2-(2-chlorophenoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione, also known as CIQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. CIQ belongs to the class of isoindolinone compounds and has been found to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-[2-(2-chlorophenoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione has been found to have potential applications in various fields of research. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro. This compound has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-chlorophenoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins involved in various cellular processes. For example, this compound has been found to inhibit the activity of glycogen synthase kinase-3β, an enzyme involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to reduce inflammation in animal models by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[2-(2-chlorophenoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione in lab experiments is its synthetic nature, which allows for precise control over the purity and concentration of the compound. Additionally, this compound has been found to exhibit a range of biochemical and physiological effects, making it a versatile tool for research. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[2-(2-chlorophenoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Finally, the potential use of this compound in combination with other drugs or therapies should be explored.
Métodos De Síntesis
The synthesis of 2-[2-(2-chlorophenoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione involves the reaction of 2,3-dihydro-1H-isoindole-1,3-dione with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by column chromatography to obtain pure this compound.
Propiedades
IUPAC Name |
2-[2-(2-chlorophenoxy)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-13-7-3-4-8-14(13)21-10-9-18-15(19)11-5-1-2-6-12(11)16(18)20/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRFJWZCYBTJAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324608 | |
| Record name | 2-[2-(2-chlorophenoxy)ethyl]isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501324608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49827370 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
727368-76-5 | |
| Record name | 2-[2-(2-chlorophenoxy)ethyl]isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501324608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



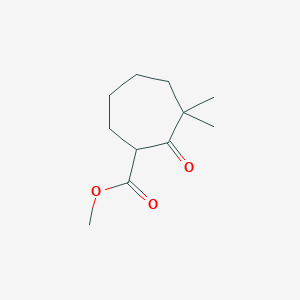
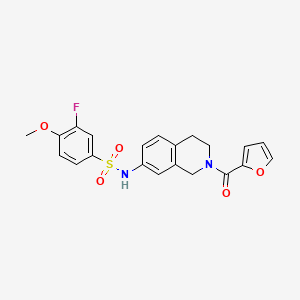
![3-(4-chloro-3-methylphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2914466.png)
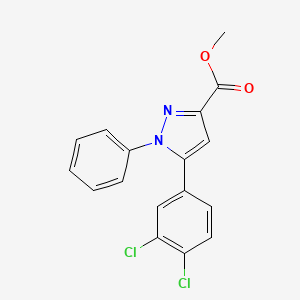

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2914470.png)
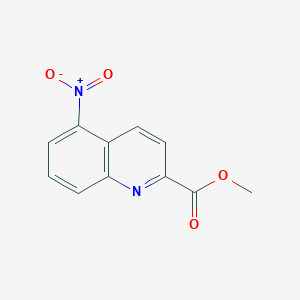
![1-[(4-fluorophenyl)methoxy]-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2914472.png)
![N-[(E)-3-Methylsulfonylprop-2-enyl]-2-oxo-3,4-dihydro-1H-quinoline-7-carboxamide](/img/structure/B2914473.png)
![13'-Bromo-8'-methyl-2',8'-diazaspiro[cyclopropane-1,9'-tricyclo[8.4.0.0,2,6]tetradecane]-1'(14'),3',5',10',12'-pentaen-7'-one](/img/structure/B2914474.png)
![(2-((difluoromethyl)sulfonyl)phenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2914475.png)

![Methyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2914477.png)
